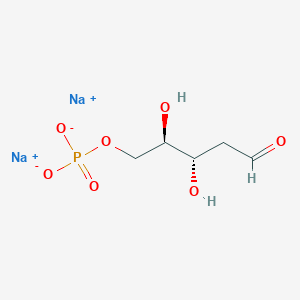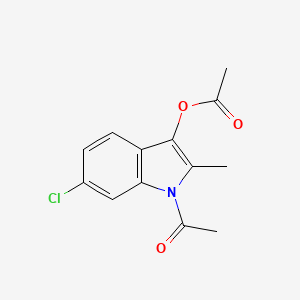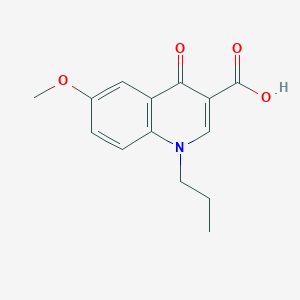![molecular formula C16H11NO3 B11855577 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 832122-97-1](/img/structure/B11855577.png)
8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyl-[1,3]dioxolo[4,5-g]chinolin-6(5H)-on ist eine organische heteropentacyclische Verbindung. Es zeichnet sich durch eine einzigartige Struktur aus, die einen Dioxolo-Ring umfasst, der mit einem Chinolin-Rückgrat verschmolzen ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Phenyl-[1,3]dioxolo[4,5-g]chinolin-6(5H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann beispielsweise die Reaktion von 2-Aminobenzaldehyd mit geeigneten Reagenzien in Gegenwart eines Katalysators zur Bildung des Chinolinkernes führen, der dann weiter funktionalisiert wird, um den Dioxolo-Ring einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, die eine hohe Ausbeute und Reinheit gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz des Syntheseprozesses verbessern. spezifische industrielle Verfahren sind oft proprietär und können zwischen den Herstellern variieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
8-Phenyl-[1,3]dioxolo[4,5-g]chinolin-6(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln zu Chinolinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Chinolinkern zu modifizieren, wobei häufig Reduktionsmittel wie Natriumborhydrid verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution; Nucleophile wie Amine für nucleophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Chinolin-N-Oxiden führen, während Reduktion Dihydrochinolinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-[1,3]dioxolo[4,5-g]chinolin-6(5H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als Apoptoseinduktor, der in der Krebsforschung nützlich sein kann.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 8-Phenyl-[1,3]dioxolo[4,5-g]chinolin-6(5H)-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. So kann es Topoisomerasen hemmen, Enzyme, die die DNA-Topologie regulieren, wodurch die DNA-Replikation und -Transkription gestört werden . Diese Hemmung kann in Krebszellen zu Apoptose führen, was es zu einem potenziellen antineoplastischen Wirkstoff macht.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline core, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an apoptosis inducer, which can be useful in cancer research.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets. For instance, it can inhibit topoisomerases, enzymes that regulate DNA topology, thereby interfering with DNA replication and transcription . This inhibition can lead to apoptosis in cancer cells, making it a potential antineoplastic agent.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Actinodaphnin: Ein weiteres Chinolinderivat mit einer ähnlichen Dioxolo-Ringstruktur.
Chinolin-N-Oxide: Verbindungen mit einem oxidierten Chinolinkern.
Dihydrochinoline: Reduzierte Formen von Chinolin mit hydrierten Ringen.
Einzigartigkeit
8-Phenyl-[1,3]dioxolo[4,5-g]chinolin-6(5H)-on ist aufgrund seiner spezifischen Dioxolo-Ringfusion einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet es von anderen Chinolinderivaten und trägt zu seinem Potenzial als vielseitige Verbindung in verschiedenen Forschungsanwendungen bei.
Eigenschaften
CAS-Nummer |
832122-97-1 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
8-phenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C16H11NO3/c18-16-7-11(10-4-2-1-3-5-10)12-6-14-15(20-9-19-14)8-13(12)17-16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
DWKXFZVHUDEBGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)


![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)






![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
